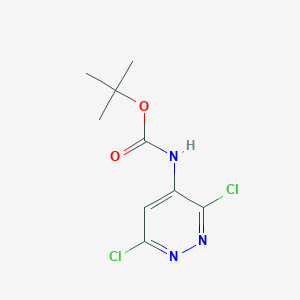

4-(Boc-氨基)-3,6-二氯吡啶

描述

The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines in organic synthesis . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular geometrical parameters, vibrational frequencies, electronic properties of Boc-amino compounds have been evaluated using various levels of density functional theory (DFT) .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

The dipole moment (μ) and first hyperpolarizability (β) values of Boc-amino compounds show that the molecule can be a good candidate as NLO material .科学研究应用

合成和药物化学

4-(Boc-氨基)-3,6-二氯吡啶嗪是一种化学中间体,常用于合成各种具有药理活性的化合物。其独特的结构,同时具有氨基和二氯吡啶嗪官能团,使其有助于创造具有潜在治疗效果的分子。例如,源自吡啶嗪衍生物的化合物已被探索用于其对大脑保护剂的抗缺氧活性,表明其在治疗与大脑缺氧有关的疾病方面具有潜力(Kuno, Sakai, Sugiyama, & Takasugi, 1993)。同样,如米那普林等氨基吡啶衍生物显示出双重多巴胺拟态和5-羟色胺拟态活性特征,表明其在抑郁症中的应用(Wermuth, Schlewer, Bourguignon, Maghioros, Bouchet, Moire, Kan, Worms, & Bizière, 1989)。

抗惊厥和镇痛研究

进一步研究吡啶嗪衍生物表明其在抗惊厥和镇痛应用中的潜力。例如,三唑和咪唑吡啶嗪化合物在保护小鼠免受最大电击诱发的癫痫发作方面显示出有希望的结果,突显了其在癫痫治疗中的潜力(Moreau, Coudert, Rubat, Vallée-Goyet, Gardette, Gramain, & Couquelet, 1998)。咪唑[1,2-b]吡啶嗪衍生物已被探索用于其镇痛活性,为新的疼痛管理解决方案提供了见解(Luraschi, Arena, Sacchi, Laneri, Abignente, D'Amico, Berrino, & Rossi, 1995)。

酶抑制研究

与4-(Boc-氨基)-3,6-二氯吡啶嗪结构相关的化合物也已被研究其酶抑制性质。例如,对氨基胍啉抑制半胱氨酸敏感胺氧化酶(SSAO)活性的研究提供了关于其在预防糖尿病并发症和高级糖基化终产物形成中的潜力的见解,表明其在代谢紊乱管理中具有更广泛的应用(Yu & Zuo, 1997)。

神经药理学研究

对包括氨基吡啶基团在内的蘑菇酸和硫蘑菇酸衍生物的探索为GABA-A受体拮抗作用提供了宝贵信息,有助于我们理解痉挛和与GABA能功能障碍相关的疾病的潜在治疗(Melikian, Schlewer, Chambón, & Wermuth, 1992)。

作用机制

Target of Action

The boc group (tert-butyl carbamate) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s important to note that the specific target would depend on the context in which this compound is being used, such as in the synthesis of a particular molecule or in a specific biochemical pathway.

Mode of Action

The Boc group in 4-(Boc-amino)-3,6-dichloropyridazine acts as a protecting group for the amino function. It prevents the amino group from reacting with other functional groups or reagents during a synthetic process . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . It is stable towards most nucleophiles and bases .

Biochemical Pathways

The boc group is commonly used in the synthesis of peptides and other complex organic molecules . Therefore, it can be inferred that this compound may play a role in the biochemical pathways related to these syntheses.

Pharmacokinetics

The boc group is known to be stable under a variety of conditions, which could potentially influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .

Result of Action

The primary result of the action of 4-(Boc-amino)-3,6-dichloropyridazine is the protection of the amino group during synthetic processes. This allows for the selective reaction of other functional groups in the molecule without interference from the amino group . After the desired reactions have taken place, the Boc group can be removed under acidic conditions .

Action Environment

The action of 4-(Boc-amino)-3,6-dichloropyridazine can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents or catalysts can facilitate the introduction or removal of the Boc group .

安全和危害

未来方向

Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

属性

IUPAC Name |

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEQJSIBSDCKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)

![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)

![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)